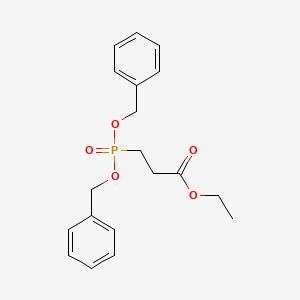
(R)-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C15H14O4. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Benzylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by benzylation, forming 4-(benzyloxy)benzaldehyde.
Aldol Reaction: The benzaldehyde undergoes an aldol reaction with a suitable aldehyde or ketone to form the corresponding aldol product.
Oxidation: The aldol product is then oxidized to form the desired ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid.
Industrial Production Methods
Industrial production methods for ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ®-2-(4-(benzyloxy)phenyl)-2-oxoacetic acid.
Reduction: Formation of ®-2-(4-(benzyloxy)phenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and hydroxyacetic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
4-(benzyloxy)phenylacetic acid: Lacks the hydroxy group, leading to different reactivity and applications.
2-(4-(benzyloxy)phenyl)acetic acid: Similar structure but without the hydroxy group, affecting its chemical behavior.
Uniqueness
®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid is unique due to its chiral nature and the presence of both benzyloxy and hydroxyacetic acid functional groups. This combination imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H14O4 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18)/t14-/m1/s1 |
Clave InChI |
ONUIVMPUJMCSLI-CQSZACIVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


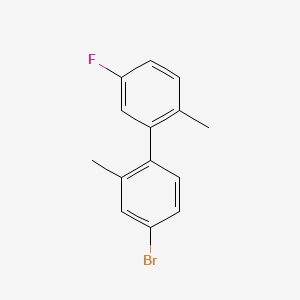

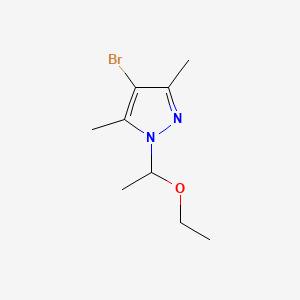
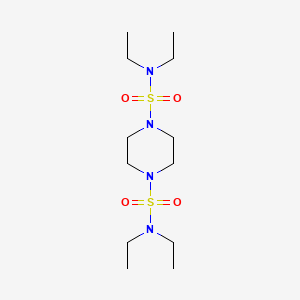
![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
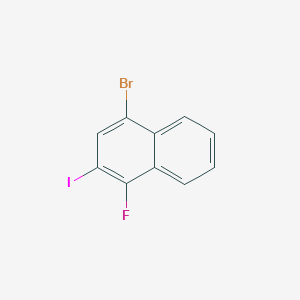
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
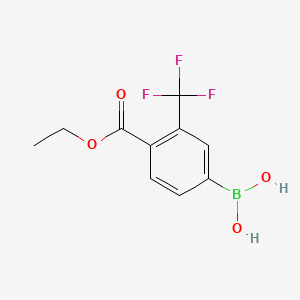
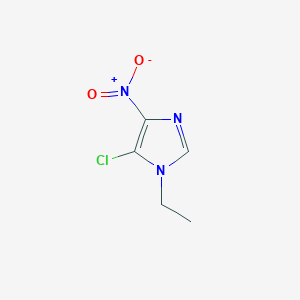
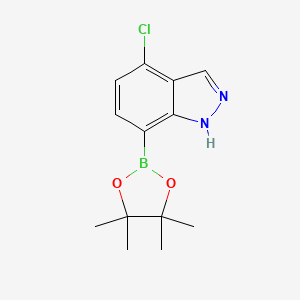
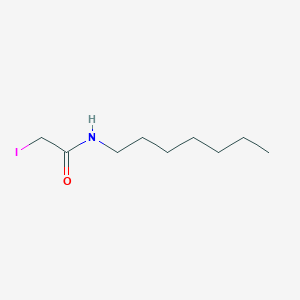
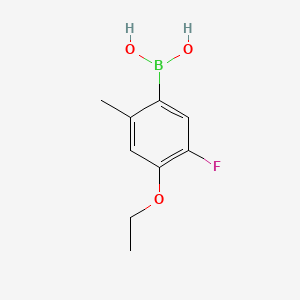
![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)
